(2R,4R,6S)-2,4,6-trimethylpiperidine
Overview
Description
(2R,4R,6S)-2,4,6-Trimethylpiperidine is a chiral piperidine derivative characterized by the presence of three methyl groups at the 2, 4, and 6 positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,6S)-2,4,6-trimethylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 2,4,6-trimethylpyridine using a chiral catalyst under high pressure and temperature conditions. Another approach is the asymmetric synthesis starting from chiral precursors such as ®-2-methylpyrrolidine.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of chiral catalysts, such as Rhodium or Ruthenium complexes, is common to achieve high enantioselectivity. The reaction conditions typically involve elevated temperatures (100-150°C) and pressures (50-100 atm) to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: (2R,4R,6S)-2,4,6-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Fully saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(2R,4R,6S)-2,4,6-Trimethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R,6S)-2,4,6-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into the active site and altering the enzyme’s activity. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
Comparison with Similar Compounds
(2R,4R,6S)-2,4,6-Trimethylheptane: Shares a similar methyl substitution pattern but differs in the ring structure.
(2R,4R,6S)-2,4,6-Trimethylcyclohexane: Similar in terms of methyl group positioning but lacks the nitrogen atom present in piperidine.
(2R,4R,6S)-2,4,6-Trimethylpyrrolidine: Another nitrogen-containing ring structure with similar stereochemistry but a different ring size.
Uniqueness: (2R,4R,6S)-2,4,6-Trimethylpiperidine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the piperidine ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies involving nitrogen-containing heterocycles.
Properties
IUPAC Name |
(2R,6S)-2,4,6-trimethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3/t6?,7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXVDNNZSIRQA-IEESLHIDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269857 | |
Record name | Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-20-4 | |
Record name | Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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